
2-Fluoro-3-iodo-6-(trifluorométhyl)pyridine
Vue d'ensemble
Description
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 957345-34-5 . It has a molecular weight of 290.99 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is 1S/C6H2F4IN/c7-5-3 (11)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a solid at room temperature . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
Industrie agrochimique
2-Fluoro-3-iodo-6-(trifluorométhyl)pyridine: est un motif structural clé dans les ingrédients agrochimiques actifs. Ses dérivés sont largement utilisés dans la protection des cultures, offrant une lutte antiparasitaire efficace grâce aux propriétés physicochimiques uniques de l'atome de fluor combinées à la partie pyridine . Le composé sert d'intermédiaire dans la synthèse de divers produits de protection des cultures, notamment les herbicides et les insecticides.
Applications pharmaceutiques
Plusieurs produits pharmaceutiques contiennent le motif trifluorométhylpyridine (TFMP), qui comprend la This compound. Ces composés ont été approuvés pour la mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques. Les dérivés de TFMP présentent un éventail d'activités biologiques qui en font des éléments précieux dans le développement de médicaments .
Synthèse de médicaments approuvés par la FDA
Le groupe trifluorométhyle, qui fait partie de la structure de la This compound, se trouve dans de nombreux médicaments approuvés par la FDA. Au cours des 20 dernières années, ce groupe a été intégré dans des médicaments présentant diverses activités pharmacologiques, soulignant l'importance de ces composés en chimie médicinale .
Développement de cadres organiques
This compound: peut être utilisée dans la synthèse de cadres métallo-organiques (MOF). Les MOF sont des structures qui ont une surface élevée et sont utiles dans des applications telles que le stockage de gaz, la séparation et la catalyse .
Médecine vétérinaire
De même que son utilisation dans les produits pharmaceutiques humains, les dérivés de TFMP, y compris la This compound, sont également utilisés en médecine vétérinaire. Ils contribuent au développement de traitements pour les animaux, démontrant la polyvalence de ce composé dans différents domaines des sciences de la santé .
Intermédiaire chimique
Ce composé est très demandé comme intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. Son rôle d'intermédiaire souligne son importance dans la production d'une variété d'agrochimiques essentiels à l'agriculture moderne .
Safety and Hazards
The safety information for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Orientations Futures
The future directions for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” and other trifluoromethylpyridines are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mécanisme D'action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known to exhibit unique physical, chemical, and biological properties, which can result in various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemicals . .
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby affecting the redox state of the cell . Additionally, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can interact with proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . By modulating the activity of key signaling proteins, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential use in cancer research .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its interaction with substrates and other molecules. Additionally, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can have lasting effects on cellular function, particularly in terms of metabolic regulation and stress response .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine can influence the levels of various metabolites, further impacting cellular function .
Propriétés
IUPAC Name |
2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWFYZXEVQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730864 | |
| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-34-5 | |
| Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



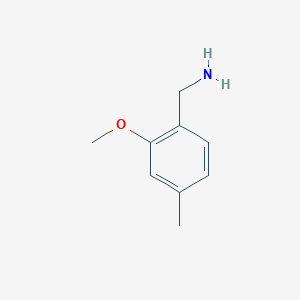
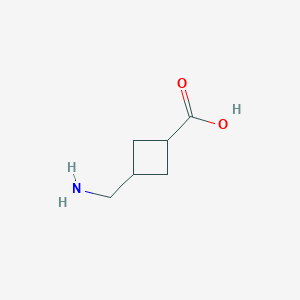
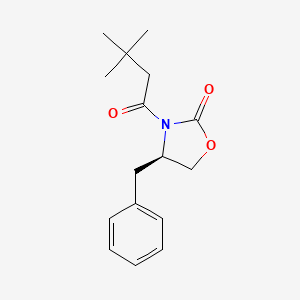
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

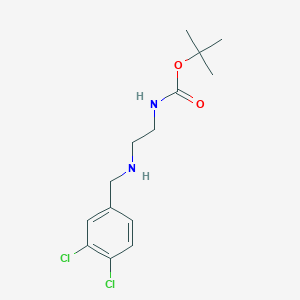
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
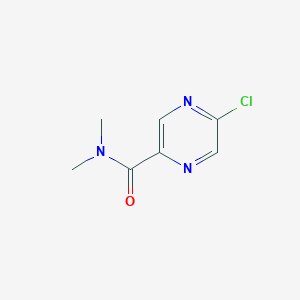
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
